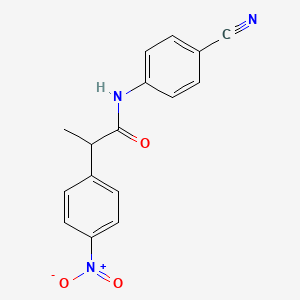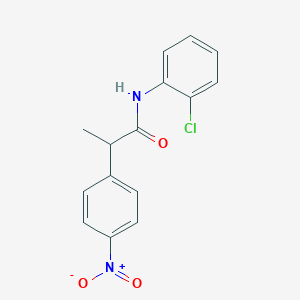![molecular formula C18H16ClN3O3S B4077228 2-(4-tert-butylphenyl)-5-[(2-chloro-4-nitrophenyl)thio]-1,3,4-oxadiazole](/img/structure/B4077228.png)
2-(4-tert-butylphenyl)-5-[(2-chloro-4-nitrophenyl)thio]-1,3,4-oxadiazole
描述
2-(4-tert-butylphenyl)-5-[(2-chloro-4-nitrophenyl)thio]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TBNPOT and is synthesized using a specific method that involves several chemical reactions. The purpose of
作用机制
The mechanism of action of TBNPOT is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways. In cancer cells, TBNPOT has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inflammation is also associated with the activation of various signaling pathways, including NF-κB and MAPK pathways. TBNPOT has been found to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
TBNPOT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that TBNPOT inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. TBNPOT has also been found to reduce the growth and proliferation of cancer cells. In vivo studies have shown that TBNPOT exhibits anti-inflammatory and anticancer properties in animal models.
实验室实验的优点和局限性
One of the advantages of using TBNPOT in lab experiments is its ability to inhibit specific enzymes and signaling pathways, making it useful in studying the mechanisms of diseases and inflammation. TBNPOT is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using TBNPOT is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on TBNPOT. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Studies can focus on optimizing the synthesis method of TBNPOT and exploring its potential toxicity and side effects. Another direction is to study the mechanism of action of TBNPOT in more detail, which can lead to the development of more effective drugs and therapies. Finally, studies can focus on developing new derivatives of TBNPOT with improved properties and applications.
Conclusion
In conclusion, TBNPOT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNPOT is synthesized using a specific method that involves several chemical reactions. It has been extensively studied for its potential applications in medicine, agriculture, and material science. TBNPOT works by inhibiting specific enzymes and signaling pathways, leading to various biochemical and physiological effects. While TBNPOT has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. There are several future directions for the research on TBNPOT, including optimizing its synthesis method, studying its mechanism of action in more detail, and developing new derivatives with improved properties and applications.
科学研究应用
TBNPOT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, TBNPOT has been found to exhibit anti-inflammatory and anticancer properties. Studies have shown that TBNPOT inhibits the production of pro-inflammatory cytokines and reduces the growth of cancer cells. In agriculture, TBNPOT has been found to exhibit insecticidal and fungicidal properties. Studies have shown that TBNPOT can be used to control pests and diseases in crops. In material science, TBNPOT has been found to exhibit fluorescence properties, making it useful in the development of sensors and imaging agents.
属性
IUPAC Name |
2-(4-tert-butylphenyl)-5-(2-chloro-4-nitrophenyl)sulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-18(2,3)12-6-4-11(5-7-12)16-20-21-17(25-16)26-15-9-8-13(22(23)24)10-14(15)19/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKZKHGJRBWVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4077150.png)

![7-[3-(1,3-benzothiazol-2-yl)propanoyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4077165.png)
![N-allyl-N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077168.png)
![N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077176.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4077185.png)

![5-(6-chloro-1,3-benzodioxol-5-yl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4077195.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4077203.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B4077220.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4077240.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4077260.png)
![N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4077267.png)
![3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4077275.png)
